![molecular formula C15H18F3NO4 B2765259 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid CAS No. 1692397-81-1](/img/structure/B2765259.png)
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid is a useful research compound. Its molecular formula is C15H18F3NO4 and its molecular weight is 333.307. The purity is usually 95%.
BenchChem offers high-quality 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Chemo-Enzymatic Synthesis and Characterization
A study by Baba et al. (2018) explores the chemo-enzymatic synthesis and stereochemical characterization of diastereomers derived from a racemic drug similar in structure to the compound . This research provides insight into the structural and stereochemical aspects of such compounds, which are crucial for understanding their biological activities and degradation kinetics (Baba et al., 2018).
Kinetics and Mechanism of Thermal Gas-Phase Elimination
Al-Awadi et al. (2000) investigate the kinetics and mechanism of thermal gas-phase elimination of β-substituted carboxylic acids, offering a fundamental understanding of the thermal stability and decomposition pathways of compounds with similar structures. This knowledge is vital for the development of pharmaceuticals and materials that require thermal processing (Al-Awadi et al., 2000).
Host-Guest Complexation Studies
Research by Kean et al. (1999) on the complexation of aromatic carboxylic acids and their conjugate bases by β-Cyclodextrins sheds light on how modifications to molecules similar to "2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid" can influence their interaction with biological molecules, which is crucial for drug delivery systems and molecular recognition studies (Kean et al., 1999).
Allosteric Modifiers of Hemoglobin
Randad et al. (1991) delve into the design, synthesis, and testing of novel hemoglobin oxygen affinity decreasing agents. This research illustrates the potential therapeutic applications of structurally related compounds in treating conditions associated with depleted oxygen supply, such as ischemia and stroke (Randad et al., 1991).
Synthesis and Biological Activity
Nirmalan et al. (2016) provide an example of how derivatives of 2-methyl-2-((2-methyl-2-phenoxypropanoyl)oxy)propanoic acid, a compound with a similar core structure, can be synthesized and evaluated for their antimicrobial properties. This research highlights the potential for developing new antimicrobial agents based on modifications of the original compound (Nirmalan et al., 2016).
properties
IUPAC Name |
2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO4/c1-13(2,3)23-12(22)19-14(4,11(20)21)9-5-7-10(8-6-9)15(16,17)18/h5-8H,1-4H3,(H,19,22)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPFNKBKJPQHOEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C)(C1=CC=C(C=C1)C(F)(F)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2-Methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethyl)phenyl]propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

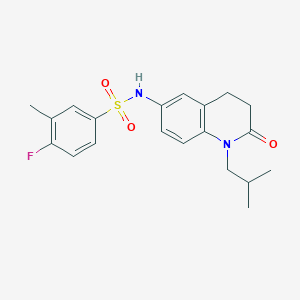
![[6-(1H-Imidazol-1-YL)-3-pyridinyl]methanamine dihydrochloride](/img/structure/B2765178.png)
![5-Tert-butyl-2-methyl-3-phenyl-7-piperidin-1-ylpyrazolo[1,5-a]pyrimidine](/img/structure/B2765179.png)
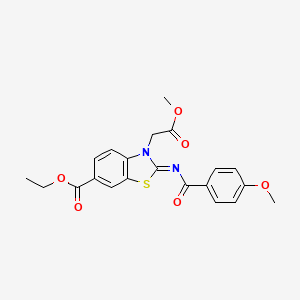
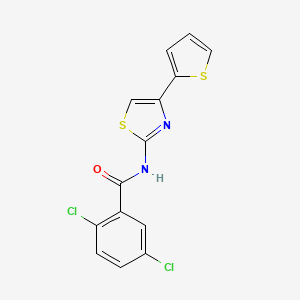
![6-methyl-2-(methylthio)-3-phenethyl-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2765184.png)
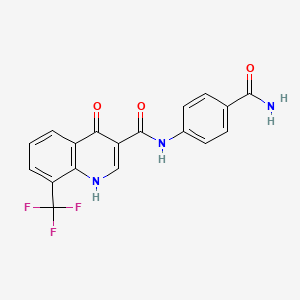
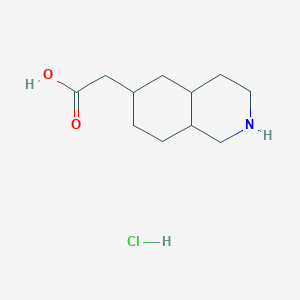
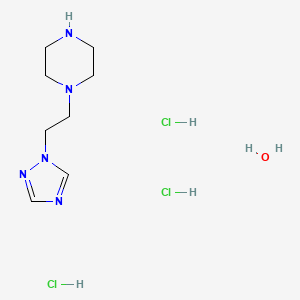
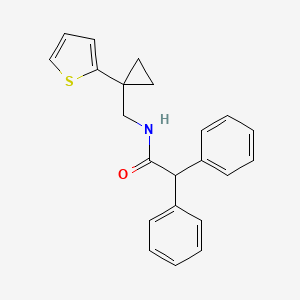
![N-[2-methyl-4-[3-methyl-4-[[2-[(4-methylphenyl)sulfonylamino]benzoyl]amino]phenyl]phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide](/img/structure/B2765192.png)
![Methyl 6-((4-(trifluoromethyl)benzyl)sulfonyl)-6-azaspiro[2.5]octane-1-carboxylate](/img/structure/B2765195.png)
![N-(2-Methoxy-2-phenylbutyl)pyrido[3,4-d]pyrimidin-4-amine](/img/structure/B2765198.png)
![N-[2-(5-Methoxy-1H-indol-3-yl)ethyl]oxirane-2-carboxamide](/img/structure/B2765199.png)